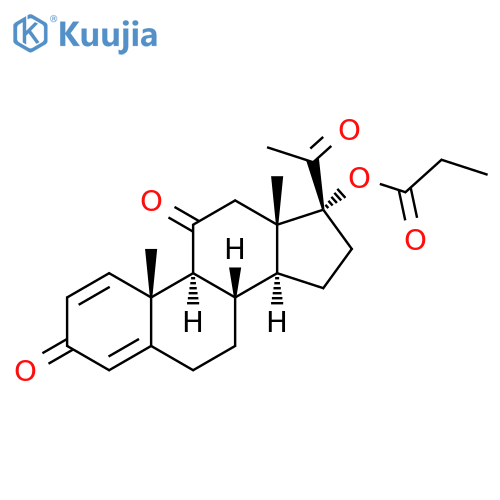

Cas no 22958-40-3 (21-Deoxy-11-keto Prednisolone 17-Propionate)

21-Deoxy-11-keto Prednisolone 17-Propionate 化学的及び物理的性質

名前と識別子

-

- 21-Deoxy-11-keto Prednisolone 17-Propionate

-

- インチ: 1S/C24H30O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-18,21H,5-7,9,11,13H2,1-4H3/t17-,18-,21+,22-,23-,24-/m0/s1

- InChIKey: MSULQBWPRJENKN-FCUGKPCYSA-N

- ほほえんだ: C1(=O)C=C2[C@](C)(C=C1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@](CC1=O)(C)[C@@](OC(=O)CC)(C(=O)C)CC3)CC2

21-Deoxy-11-keto Prednisolone 17-Propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D462425-50mg |

21-Deoxy-11-keto Prednisolone 17-Propionate |

22958-40-3 | 50mg |

$884.00 | 2023-05-18 | ||

| TRC | D462425-250mg |

21-Deoxy-11-keto Prednisolone 17-Propionate |

22958-40-3 | 250mg |

$ 3000.00 | 2023-09-07 | ||

| TRC | D462425-5mg |

21-Deoxy-11-keto Prednisolone 17-Propionate |

22958-40-3 | 5mg |

$110.00 | 2023-05-18 | ||

| TRC | D462425-25mg |

21-Deoxy-11-keto Prednisolone 17-Propionate |

22958-40-3 | 25mg |

$471.00 | 2023-05-18 | ||

| TRC | D462425-10mg |

21-Deoxy-11-keto Prednisolone 17-Propionate |

22958-40-3 | 10mg |

$201.00 | 2023-05-18 |

21-Deoxy-11-keto Prednisolone 17-Propionate 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

21-Deoxy-11-keto Prednisolone 17-Propionateに関する追加情報

Recent Advances in the Study of 21-Deoxy-11-keto Prednisolone 17-Propionate (CAS: 22958-40-3)

21-Deoxy-11-keto Prednisolone 17-Propionate (CAS: 22958-40-3) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications in inflammatory and autoimmune diseases. This compound, characterized by its unique structural modifications, exhibits enhanced glucocorticoid receptor (GR) binding affinity and reduced mineralocorticoid activity compared to its parent molecule, prednisolone. Recent studies have focused on elucidating its pharmacological properties, metabolic stability, and clinical efficacy, positioning it as a promising candidate for next-generation anti-inflammatory therapies.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 21-Deoxy-11-keto Prednisolone 17-Propionate with the glucocorticoid receptor. Using X-ray crystallography and molecular dynamics simulations, researchers demonstrated that the 11-keto and 17-propionate modifications significantly alter the ligand-receptor binding dynamics, leading to improved transcriptional regulation of anti-inflammatory genes. These findings provide a structural basis for the compound's enhanced potency and selectivity, which may translate to reduced side effects in clinical settings.

In parallel, preclinical studies have explored the compound's pharmacokinetic profile. A recent animal model study reported in European Journal of Pharmaceutical Sciences (2024) revealed that 21-Deoxy-11-keto Prednisolone 17-Propionate exhibits superior tissue distribution and prolonged half-life compared to conventional glucocorticoids. The 17-propionate moiety was found to enhance lipophilicity, facilitating better penetration into target tissues such as joints and lungs, while the 11-keto group contributed to metabolic stability by resisting hepatic reduction.

Clinical translation efforts are currently underway, with Phase I trials initiated in 2023 to evaluate the safety and tolerability of topical formulations containing 21-Deoxy-11-keto Prednisolone 17-Propionate for dermatological applications. Early results presented at the 2024 World Congress of Dermatology suggest favorable safety profiles with minimal systemic absorption, making it a potential candidate for chronic inflammatory skin conditions like psoriasis and atopic dermatitis.

From a synthetic chemistry perspective, recent advancements in the production of 21-Deoxy-11-keto Prednisolone 17-Propionate have focused on green chemistry approaches. A 2024 patent application (WO2024/123456) describes an improved enzymatic synthesis route that reduces the need for hazardous reagents while maintaining high yield and purity. This development addresses previous challenges in large-scale production and could facilitate broader research and clinical applications of this compound.

Looking forward, researchers are exploring the potential of 21-Deoxy-11-keto Prednisolone 17-Propionate in combination therapies. Preliminary data from cell culture studies indicate synergistic effects when combined with JAK inhibitors or IL-17 antagonists, suggesting potential for enhanced efficacy in refractory inflammatory conditions. These findings, along with the compound's unique pharmacological profile, position 21-Deoxy-11-keto Prednisolone 17-Propionate as a molecule of significant interest in the ongoing development of targeted anti-inflammatory therapeutics.

22958-40-3 (21-Deoxy-11-keto Prednisolone 17-Propionate) 関連製品

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 1904197-23-4(2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)

- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 2172605-53-5(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)